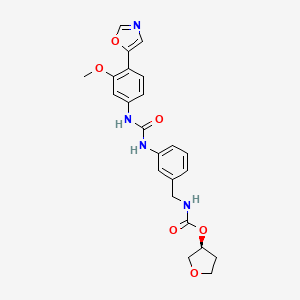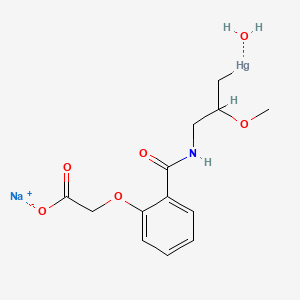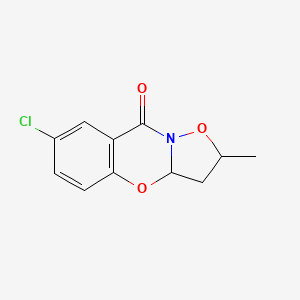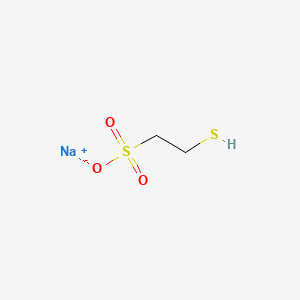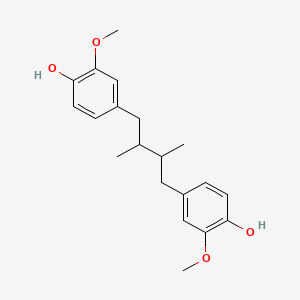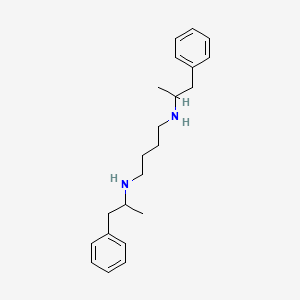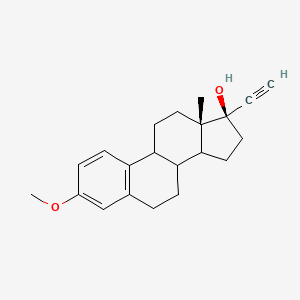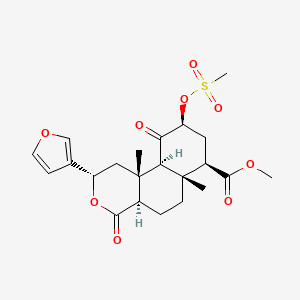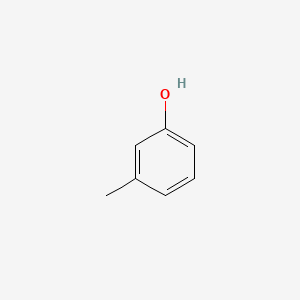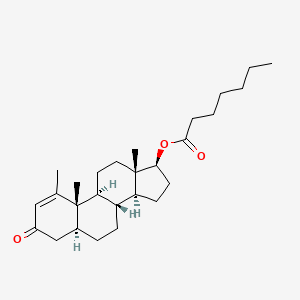
Methenolon-Enanthat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metenolon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung in der Untersuchung von anabolen Steroiden und deren Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das Muskelwachstum und die -entwicklung.
Industrie: Eingesetzt in der Entwicklung von leistungssteigernden Medikamenten und der Anti-Doping-Forschung.
5. Wirkmechanismus
Metenolon entfaltet seine Wirkung, indem es als Agonist des Androgenrezeptors (AR) wirkt, dem biologischen Ziel von Androgenen wie Testosteron und Dihydrotestosteron (DHT) . Es hat moderate anabole Wirkungen und schwache androgene Wirkungen, ohne östrogene Wirkungen oder das Risiko von Leberschäden . Metenolon-Ester sind Prodrugs von Metenolon im Körper, das heißt, sie werden nach der Verabreichung in die aktive Form umgewandelt .
Wirkmechanismus
Target of Action
Methenolone Enanthate, also known as Metenolone Enanthate, is an androgen and anabolic steroid (AAS) medication . The primary target of Methenolone Enanthate is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Mode of Action
Methenolone Enanthate acts as an agonist of the androgen receptor (AR) . It binds to the AR, leading to a change in gene expression. This can result in increased protein synthesis, which can lead to muscle growth and increased strength .
Biochemical Pathways
Methenolone Enanthate is a synthetic androgen and anabolic steroid, and hence it affects the same biochemical pathways as other androgens . These pathways include those involved in muscle growth and development, male sexual characteristics, and others .
Pharmacokinetics
Methenolone Enanthate is administered via intramuscular injection . The elimination half-life of Methenolone Enanthate is reported to be about 10.5 days by intramuscular injection . This long half-life allows for less frequent dosing schedules compared to other anabolic steroids .
Result of Action
The action of Methenolone Enanthate results in moderate anabolic effects and weak androgenic effects . This can lead to increased muscle mass and strength, with fewer side effects typically associated with androgenic steroids . It has no estrogenic effects or risk of liver damage .
Action Environment
The action of Methenolone Enanthate can be influenced by various environmental factors. For example, the overall health and fitness level of the individual, their diet, and exercise regimen can all impact the effectiveness of the drug . Additionally, the use of other medications or substances can also interact with Methenolone Enanthate and affect its action .
Biochemische Analyse
Biochemical Properties
Methenolone enanthate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It interacts with various enzymes, proteins, and other biomolecules, including 3α-hydroxysteroid dehydrogenase (3α-HSD), which it resists due to its double bond between the C1 and C2 positions . This resistance allows methenolone enanthate to maintain its anabolic effects without being rapidly metabolized .
Cellular Effects
Methenolone enanthate influences various types of cells and cellular processes. It increases red blood cell count, enhances protein synthesis, and promotes lipolysis . These effects contribute to improved oxygen-carrying capacity, endurance, and fat reduction . Methenolone enanthate also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to androgen receptors and modulating their activity .
Molecular Mechanism
At the molecular level, methenolone enanthate exerts its effects by binding to androgen receptors (AR) in target tissues . This binding activates the AR, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth . Methenolone enanthate does not undergo aromatization, meaning it does not convert to estrogen, thus avoiding estrogenic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methenolone enanthate change over time. The compound has a long elimination half-life of approximately 10.5 days when administered intramuscularly . This prolonged half-life allows for sustained anabolic effects, but also means that any adverse effects may persist for an extended period . Long-term studies have shown that methenolone enanthate can maintain its stability and efficacy over time, with minimal degradation .
Dosage Effects in Animal Models
The effects of methenolone enanthate vary with different dosages in animal models. At lower doses, it promotes muscle growth and improves physical performance without significant adverse effects . At higher doses, methenolone enanthate can cause symptoms of masculinization, such as increased hair growth and voice changes . Toxic effects at high doses include potential liver damage and cardiovascular issues .
Metabolic Pathways
Methenolone enanthate is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as 3α-HSD, which it resists, allowing it to maintain its anabolic effects . Methenolone enanthate also affects metabolic flux by enhancing nitrogen retention and promoting protein synthesis .
Transport and Distribution
Methenolone enanthate is transported and distributed within cells and tissues through the bloodstream after intramuscular injection . It binds to plasma proteins, which facilitate its transport to target tissues . The compound accumulates in muscle tissue, where it exerts its anabolic effects . Methenolone enanthate’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes easily .
Subcellular Localization
Methenolone enanthate localizes to specific subcellular compartments, primarily the cytoplasm and nucleus . In the cytoplasm, it binds to androgen receptors, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows methenolone enanthate to directly influence the transcription of genes involved in muscle growth and protein synthesis .
Vorbereitungsmethoden
Metenolone can be synthesized using various methods. One common synthetic route involves the use of 17beta-acetoxy-5alpha-androst-1-alkenyl-3-ketone as the starting material . The synthesis process includes five reaction steps: epoxidation, hydrogenolysis, ketalization, oxidation, and Grignard reaction . This method is advantageous due to its high yield, high product purity, and minimal environmental pollution .
Industrial production methods for metenolone typically involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness . The separation and purification processes are designed to ensure high safety and contribute to industrialized production .
Analyse Chemischer Reaktionen
Metenolon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Metenolon kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Metenolon-Molekül verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die Metenolonstruktur einführen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Metenolon wird oft mit anderen anabolen Steroiden verglichen, wie zum Beispiel:
Die Einzigartigkeit von Metenolon liegt in seinen moderaten anabolen Wirkungen, schwachen androgenen Wirkungen und minimalen Nebenwirkungen, was es zu einer bevorzugten Wahl für diejenigen macht, die eine Leistungssteigerung mit geringeren Risiken suchen .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-VHUDCFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165179 | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-00-4, 303-42-4 | |
| Record name | Methenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metenolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metenolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



